molecular formula C12H10N2S2 B3898423 2-(4-methyl-1,3-thiazol-2-yl)-3-(3-methyl-2-thienyl)acrylonitrile CAS No. 5912-43-6

2-(4-methyl-1,3-thiazol-2-yl)-3-(3-methyl-2-thienyl)acrylonitrile

Cat. No. B3898423
CAS RN: 5912-43-6
M. Wt: 246.4 g/mol
InChI Key: FJPILVKXEWAUEP-BJMVGYQFSA-N
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Description

2-(4-methyl-1,3-thiazol-2-yl)-3-(3-methyl-2-thienyl)acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound is commonly referred to as MTATN and is known for its unique chemical structure and properties.

Mechanism of Action

The exact mechanism of action of MTATN is not fully understood. However, it is believed to exert its anticancer and antimicrobial effects through the inhibition of key enzymes and proteins involved in cell proliferation and growth.
Biochemical and Physiological Effects:
MTATN has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential. It also inhibits the growth of bacterial cells by disrupting their cell wall and membrane integrity.

Advantages and Limitations for Lab Experiments

MTATN is a highly potent and selective compound, which makes it an attractive candidate for further research and development. However, its low solubility in water and other common solvents can limit its use in certain experimental settings. Additionally, the synthesis of MTATN can be challenging and requires specialized equipment and expertise.

Future Directions

There are several potential future directions for research on MTATN. One area of interest is the development of new synthetic methods for the compound that could improve its yield and purity. Another area of focus is the investigation of its potential applications in other fields such as materials science and catalysis. Furthermore, the study of its mechanism of action and the identification of its molecular targets could lead to the development of new anticancer and antimicrobial agents with improved efficacy and selectivity.
In conclusion, MTATN is a promising compound with significant potential for various scientific research applications. Its unique chemical structure and properties make it an attractive candidate for further investigation, and its anticancer and antimicrobial activity make it a valuable tool in the fight against cancer and infectious diseases. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other fields.

Scientific Research Applications

MTATN has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. MTATN has also been shown to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

(E)-2-(4-methyl-1,3-thiazol-2-yl)-3-(3-methylthiophen-2-yl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2S2/c1-8-3-4-15-11(8)5-10(6-13)12-14-9(2)7-16-12/h3-5,7H,1-2H3/b10-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPILVKXEWAUEP-BJMVGYQFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=C(C#N)C2=NC(=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C(\C#N)/C2=NC(=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30417223
Record name ZINC04491851
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30417223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5912-43-6
Record name ZINC04491851
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30417223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methyl-1,3-thiazol-2-yl)-3-(3-methyl-2-thienyl)acrylonitrile
Reactant of Route 2
2-(4-methyl-1,3-thiazol-2-yl)-3-(3-methyl-2-thienyl)acrylonitrile
Reactant of Route 3
Reactant of Route 3
2-(4-methyl-1,3-thiazol-2-yl)-3-(3-methyl-2-thienyl)acrylonitrile
Reactant of Route 4
2-(4-methyl-1,3-thiazol-2-yl)-3-(3-methyl-2-thienyl)acrylonitrile
Reactant of Route 5
2-(4-methyl-1,3-thiazol-2-yl)-3-(3-methyl-2-thienyl)acrylonitrile
Reactant of Route 6
Reactant of Route 6
2-(4-methyl-1,3-thiazol-2-yl)-3-(3-methyl-2-thienyl)acrylonitrile

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